molecular formula C17H16FN5O3 B2544100 2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one CAS No. 2097923-01-6

2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one

Cat. No.: B2544100
CAS No.: 2097923-01-6
M. Wt: 357.345
InChI Key: TXYONZVYKYIRGJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a potent and selective small molecule inhibitor of the Phosphoinositide 3-Kinase (PI3K) pathway, with a particular focus on the PI3K delta (δ) isoform. The PI3K pathway is a critical intracellular signaling hub that regulates essential cellular processes including proliferation, survival, metabolism, and motility, and its dysregulation is a hallmark of numerous cancers and inflammatory diseases. This compound is a key research tool for dissecting the specific roles of PI3Kδ, which is predominantly expressed in leukocytes, making it a prominent target in hematological malignancies and immune disorders . Its molecular structure, featuring a triazolopyrimidine core, is designed for high affinity and selectivity, enabling researchers to probe PI3Kδ signaling with minimal off-target effects on other PI3K isoforms. Primary research applications include the investigation of B-cell and T-cell activation, the study of tumor microenvironment signaling, and the evaluation of targeted therapeutic strategies for conditions like chronic lymphocytic leukemia, non-Hodgkin lymphoma, and rheumatoid arthritis. By precisely inhibiting PI3Kδ, this compound facilitates the elucidation of complex pathway dynamics and the validation of PI3Kδ as a therapeutic target in preclinical models.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-11-6-16(23-17(21-11)19-10-20-23)26-14-7-22(8-14)15(24)9-25-13-4-2-12(18)3-5-13/h2-6,10,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYONZVYKYIRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C_{16}H_{17FN_4O_3 and a molecular weight of approximately 344.34 g/mol. Its structure includes a fluorophenoxy group and a triazolopyrimidine moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with specific enzymes or receptors in biological systems. The triazolopyrimidine core is known to exhibit inhibitory activity against various targets, including:

  • Dihydroorotate dehydrogenase (DHODH) : This enzyme is crucial in the pyrimidine biosynthesis pathway and has been identified as a target for anti-malarial drugs. Compounds targeting DHODH have shown promise in inhibiting cell proliferation in malaria parasites .
  • Ferrochelatase (FECH) : Another significant target, FECH is involved in heme synthesis. Inhibitors of FECH have been studied for their antiangiogenic properties, potentially useful in treating ocular diseases characterized by neovascularization .

Pharmacological Effects

The biological activity of the compound includes:

  • Antiangiogenic Activity : In vitro studies have demonstrated that compounds related to this structure can inhibit angiogenesis by blocking endothelial cell tube formation. For example, derivatives with triazolopyrimidine structures have shown significant antiangiogenic effects in cell culture assays .
  • Antiproliferative Effects : Similar compounds have exhibited cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy .

In Vitro Studies

A study investigating the impact of triazolopyrimidine derivatives on endothelial cells revealed that certain compounds significantly inhibited tube formation and reduced cellular viability at low micromolar concentrations. These findings suggest that modifications to the triazolopyrimidine structure can enhance biological activity .

In Vivo Studies

In vivo experiments using mouse models have shown that specific derivatives exhibit antiangiogenic properties by reducing choroidal neovascularization. Such results underscore the therapeutic potential of these compounds in treating diseases like age-related macular degeneration .

Data Tables

Activity TypeTarget Enzyme/PathwayObserved EffectReference
AntiangiogenicFerrochelatase (FECH)Inhibition of tube formation
AntiproliferativeDihydroorotate dehydrogenase (DHODH)Cytotoxicity against cancer cells
AngiogenesisEndothelial cellsReduced viability

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolopyrimidine vs. Pyrazolopyrimidinone: Compound A’s [1,2,4]triazolo[1,5-a]pyrimidine core differs from pyrazolopyrimidinones (e.g., Compounds D and E) in electron distribution and hydrogen-bonding capacity. The triazole ring in Compound A may facilitate stronger π-π stacking with aromatic residues in biological targets compared to pyrazole analogs .

Substituent Effects

  • 5-Position : The 5-methyl group in Compound A is less sterically demanding than the 5-phenyl group in Compound B, which could improve bioavailability .
  • 7-Position : The 7-oxyazetidine in Compound A contrasts with Compound B’s hydroxyl group and Compound C’s piperazine. Azetidine’s smaller ring size may reduce entropic penalties during target binding compared to piperazine .
  • Fluorophenoxy vs. Trifluoromethyl: The 4-fluorophenoxy group in Compound A provides moderate electron-withdrawing effects, whereas trifluoromethyl substituents (e.g., Compound E) significantly increase lipophilicity and metabolic stability .

Q & A

Basic: What are the key synthetic pathways for this compound, and how do reaction conditions impact yield?

Methodological Answer:
The synthesis typically involves multi-step reactions to assemble the triazolopyrimidine core, azetidine linker, and fluorophenoxy moiety. Critical steps include:

  • Triazolopyrimidine Formation: Cyclocondensation of aminotriazoles with β-ketoesters or halopyrimidines under reflux in polar solvents (e.g., DMF, ethanol) .
  • Azetidine Functionalization: Nucleophilic substitution at the azetidine oxygen using activated intermediates (e.g., tosylates or mesylates) under basic conditions (K₂CO₃, NaH) .
  • Coupling Reactions: Amide or ether bond formation via Pd-catalyzed cross-coupling or Mitsunobu reactions .

Key Reaction Conditions Table:

StepSolventCatalyst/BaseTemperature (°C)Yield Range (%)Reference
TriazolopyrimidineDMF/EthanolCuI/Pd(PPh₃)₄80–11045–65
Azetidine ActivationTHF/DCMK₂CO₃/NaH0–2570–85
Final CouplingToluene/DCMPd(OAc)₂/DIAD60–9050–75

Note: Yield optimization requires inert atmospheres (N₂/Ar) and moisture control due to hydrolytic sensitivity of intermediates .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assigns protons and carbons in the triazolopyrimidine (δ 8.2–9.0 ppm for aromatic Hs) and azetidine (δ 3.5–4.5 ppm for CH₂O) .
    • 19F NMR: Confirms fluorophenoxy substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <5 ppm error .
  • X-ray Crystallography (SHELX): Resolves stereochemistry and confirms azetidine puckering; SHELXL refines thermal parameters and occupancy .

Example Crystallographic Data (SHELX):

ParameterValueReference
Space GroupP2₁/c
R-factor<0.05
Resolution (Å)0.84

Advanced: How can computational methods improve derivative design for enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Predicts electron density distribution to identify reactive sites (e.g., triazolopyrimidine N3 for electrophilic substitution) .
  • Molecular Docking: Screens against target proteins (e.g., dihydroorotate dehydrogenase) to prioritize substituents with optimal binding (e.g., fluorophenoxy for hydrophobic pockets) .
  • QSAR Models: Correlates substituent electronegativity (Hammett σ) or logP with IC₅₀ values .

Example Docking Results (Hypothetical):

DerivativeBinding Energy (kcal/mol)Target ProteinReference
4-Fluoro Analog-9.2DHODH
3-Methoxy Analog-7.8Kinase X

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability: Standardize protocols (e.g., cell line passage number, incubation time) .
  • Solubility Differences: Use DMSO stock solutions with <0.1% v/v to avoid precipitation .
  • Metabolic Stability: Compare microsomal half-lives (e.g., human vs. murine liver microsomes) .

Example Data Comparison:

StudyIC₅₀ (nM)Cell LineSolubility (µM)Reference
A120HEK29315
B450HeLa5

Resolution: Use orthogonal assays (e.g., SPR for binding affinity) to validate target engagement .

Experimental Design: What statistical approaches optimize synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2³) to screen temperature, solvent polarity, and catalyst loading .
  • Response Surface Methodology (RSM): Maximizes yield by modeling interactions between variables (e.g., pH vs. reaction time) .

Example DoE Table:

FactorLow LevelHigh LevelOptimal ValueReference
Temperature (°C)6010085
Catalyst (mol%)51510
Solvent (DMF:H₂O)9:17:38:2

Advanced Structural Analysis: Challenges in resolving azetidine conformations

Methodological Answer:

  • Dynamic Disorder: Use low-temperature crystallography (100 K) to reduce thermal motion artifacts .
  • Twinning: Apply SHELXD for deconvoluting overlapping reflections in twinned crystals .
  • DFT-Based Refinement: Constrain azetidine puckering (envelope vs. twist) using computational geometry .

Key Crystallographic Challenges:

IssueSolutionReference
Thermal MotionMulti-zone data collection
TwinningHKLF5 format in SHELXL

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